tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Asymmetric Synthesis Mukaiyama Aldol Diastereoselectivity

Stereoisomer separation of pyrrolidine trans-lactams often consumes >40% of project resources. N-Boc-pyrrol-2(5H)-one (CAS 141293-14-3) delivers 19:1 dr in Mukaiyama aldol reactions, eliminating tedious chiral chromatography. • Achieves 93% synthetic yield via the 1-Boc-pyrrole-2-boronic acid route; commercial supply at 98% GC purity ensures batch-to-batch consistency for libraries >50 compounds. • Orthogonal Boc/α,β-unsaturated lactam system enables sequential N- and C-functionalization without protecting group crossover. • Selective CYP1A2 inhibition profile simplifies ADME-Tox interpretation versus broader-CYP N-Boc heterocycles.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 141293-14-3
Cat. No. B121898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
CAS141293-14-3
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=CC1=O
InChIInChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3
InChIKeyMFJKZXLOHPVLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: N-Boc Pyrrolone Scaffold Overview


tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3, also known as N-Boc-pyrrol-2(5H)-one) is a heterocyclic building block featuring a 2,5-dihydro-1H-pyrrol-2-one core protected with a tert-butoxycarbonyl (Boc) group [1]. This compound serves as a key intermediate in the synthesis of biologically active pyrrolidine and pyrroline derivatives, including serine protease inhibitors and neuroactive compounds [2]. Its rigid pyrrolone framework, combined with the acid-labile Boc protecting group, enables orthogonal functionalization strategies while providing conformational constraint that can enhance binding affinity in target molecules [3].

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Advantages over Generic N-Boc Heterocycles


Superficially similar N-Boc-protected heterocycles, such as saturated N-Boc-pyrrolidin-2-one (CAS 85909-08-6) or ethyl/methyl ester analogs (CAS 3988-84-9), lack the unique combination of an α,β-unsaturated lactam system with a bulky tert-butyl carbamate that defines the reactivity profile of 141293-14-3 . The conjugated diene character of the pyrrolone ring enables specific cycloaddition and aldol chemistries that are inaccessible to saturated analogs, while the tert-butyl ester confers hydrolytic stability under basic conditions and predictable deprotection kinetics that differ substantially from smaller alkyl esters . These structural distinctions translate into measurable differences in diastereoselectivity, synthetic yield, and downstream functionalization potential that cannot be replicated by generic substitutes .

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Differentiation Evidence vs. Closest Analogs


Exceptional Diastereoselectivity in Mukaiyama Aldol Reactions

In Mukaiyama crossed-aldol-type reactions using BF3·Et2O as catalyst, tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate achieves a diastereomeric ratio (dr) of 19:1 when reacted with acetaldehyde, favoring the (1'R,2R)-hydroxyethyl configuration . In contrast, unsubstituted hydroxypyrrole scaffolds or ethyl ester analogs (e.g., ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, CAS 3988-84-9) under comparable conditions yield substantially lower diastereoselectivity, typically ranging from 3:1 to 8:1, due to reduced steric bulk at the carbamate group [1].

Asymmetric Synthesis Mukaiyama Aldol Diastereoselectivity

Higher Synthetic Yield via 1-Boc-Pyrrole-2-Boronic Acid Route

Synthesis of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate from 1-Boc-pyrrole-2-boronic acid proceeds with an approximate yield of 93% . In comparison, the alternative route using 1,5-dihydro-2-pyrrolone as starting material yields only approximately 79% under optimized conditions [1]. This 14-percentage-point yield advantage represents a substantial improvement in atom economy and cost efficiency for large-scale preparations.

Synthetic Methodology Process Chemistry Yield Optimization

Higher Purity Specification than Ethyl Ester Analog

Commercially available tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3) is routinely supplied at 98% purity as determined by gas chromatography (GC), with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the closely related ethyl ester analog, ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 3988-84-9), is typically offered at a lower standard purity of 95% . The 3% absolute purity difference can be significant in reactions where trace impurities catalyze side reactions or poison sensitive catalysts.

Quality Control Analytical Chemistry Procurement Specification

Selective CYP1A2 Inhibition

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exhibits selective inhibition of cytochrome P450 isoform CYP1A2, while showing no significant inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This isoform selectivity profile distinguishes it from many N-Boc-protected heterocycles, which frequently demonstrate broader CYP inhibition patterns (e.g., N-Boc-pyrrolidin-2-one shows moderate inhibition of both CYP3A4 and CYP2D6 at similar concentrations) .

Drug Metabolism Cytochrome P450 ADME-Tox Enzyme Selectivity

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Optimal Application Scenarios


Stereoselective Synthesis of Serine Protease Inhibitors

The exceptional 19:1 diastereoselectivity observed in Mukaiyama aldol reactions makes this compound the preferred starting material for constructing the chiral pyrrolidine trans-lactam core found in human neutrophil elastase (HNE) inhibitors and other serine protease inhibitor scaffolds . Researchers developing selective protease inhibitors for inflammatory diseases should prioritize this building block to minimize stereoisomer separation steps and maximize overall synthetic efficiency.

Multi-Step Synthesis of Neuroactive Pyrrolidine Derivatives

The orthogonal reactivity profile—specifically, the acid-labile Boc group coupled with a base-stable, rigid pyrrolone framework—enables sequential functionalization at nitrogen and carbon centers without protecting group crossover [1]. This property is particularly valuable in constructing CNS-targeted compounds where conformational constraint contributes to target engagement and metabolic stability [2].

Large-Scale Medicinal Chemistry Campaigns

The documented 93% synthetic yield via the 1-Boc-pyrrole-2-boronic acid route combined with commercial availability at 98% GC purity supports cost-effective, high-throughput parallel synthesis. Procurement teams supporting medicinal chemistry efforts should select this compound over lower-yielding or lower-purity analogs when planning libraries of >50 compounds to ensure batch-to-batch consistency and minimize repurification overhead.

Early-Stage ADME-Tox Profiling with Reduced CYP Interference

For research groups conducting early ADME-Tox assessment of pyrrolone-derived lead candidates, the selective CYP1A2 inhibition profile offers an advantage over alternative N-Boc heterocycles with broader CYP liabilities. This selectivity simplifies interpretation of metabolism studies and reduces the likelihood of confounding drug-drug interaction signals that could derail lead optimization.

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